1,10-Decanediol diacrylate
Overview
Description
1,10-Decanediol Diacrylate is a biochemical reagent involved in biomedical research and pharmaceutical development . It has applications as a cross-linking agent for drug-delivery systems such as hydrogels, relevant to the treatment of various diseases and controlled drug release . It is also used in the production of polyesters, essence, perfumes, and in pharmaceuticals . The diacrylate is hydrophobic and used for flexible dental materials, radiation curable coatings, and for lenses .
Synthesis Analysis
A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction . During the benzoin condensation, furfural was catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions .Molecular Structure Analysis
The molecular formula of 1,10-Decanediol Diacrylate is C16H26O4 . The InChI representation is InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 . The Canonical SMILES representation is C=CC(=O)OCCCCCCCCCCOC(=O)C=C .Physical And Chemical Properties Analysis
The molecular weight of 1,10-Decanediol Diacrylate is 282.37 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It does not have any hydrogen bond donors .Scientific Research Applications
Green Chemistry
1,10-Decanediol diacetate is synthesized from furfural in a green and efficient method . This process involves a tandem benzoin condensation and hydrodeoxygenation reaction .
Method of Application
During the benzoin condensation, furfural is catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions . After dissolving the furoin intermediate in acetic acid, the Sc (OTf) 3 and Pd/C catalytic system is introduced for hydrodeoxygenation .
Results
A 92% yield of the acetates was obtained through this process .
Coatings and Inks
1,10-Decanediol Diacrylate is used in coatings and digital and screen inks . It exhibits low odor and high reactivity .
Method of Application
It is used where weathering resistance is needed .
Biomedical Research and Pharmaceutical Development
1,10-Decanediol Diacrylate is a biochemical reagent involved in biomedical research and pharmaceutical development .
Method of Application
It has applications as a cross-linking agent for drug-delivery systems such as hydrogels .
Results
This is relevant to the treatment of various diseases and controlled drug release .
Dental Materials and Lenses
1,10-Decanediol Diacrylate is used for flexible dental materials, radiation curable coatings, and for lenses .
Method of Application
The diacrylate is hydrophobic and used where flexibility and radiation curing are needed .
UV/LED and EB Curing Applications
1,10-Decanediol Diacrylate is a difunctional acrylic monomer for use in UV/LED and EB curing applications .
Method of Application
It is used as a co-monomer for polymer synthesis .
Perfumes and Pharmaceuticals
1,10-Decanediol is used in essence, perfumes, and in pharmaceuticals .
Method of Application
It is an intermediate in the production of polyesters .
3D Printing / Additive Manufacturing
1,10-Decanediol Diacrylate is used in 3D Printing and Additive Manufacturing .
Method of Application
It is used as a monomer in the formulation of resins for 3D printing .
Chemical and Plastic Industry
1,10-Decanediol Diacrylate is used in the Chemical and Plastic Industry .
Method of Application
Safety And Hazards
Future Directions
1,10-Decanediol Diacrylate has potential applications in the field of biomedical research and pharmaceutical development, particularly as a cross-linking agent for drug-delivery systems . It is also used in the production of flexible dental materials, radiation curable coatings, and lenses , suggesting potential future applications in these areas.
properties
IUPAC Name |
10-prop-2-enoyloxydecyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNJVKIVSXGYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-21-7 | |
Record name | 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25101-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40893231 | |
Record name | 1,10-Decanediyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,10-Decanediol diacrylate | |
CAS RN |
13048-34-5 | |
Record name | 1,10-Decanediol, diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13048-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Decanediyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-decanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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